

# Spectroscopic Profile of 4-Iodo-2-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodo-2-methylaniline

Cat. No.: B078855

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-Iodo-2-methylaniline** (CAS No. 13194-68-8). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed look at its structural characterization.

## Core Spectroscopic Data

The following sections present the key spectroscopic data for **4-Iodo-2-methylaniline**. While direct experimental spectra are not publicly available in spectral databases, the data presented is based on predictive models and analysis of closely related compounds, such as 4-iodoaniline and other substituted anilines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **4-Iodo-2-methylaniline** in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent are detailed below.

$^1\text{H}$  NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.45	d	1H	Ar-H (H5)
~7.35	dd	1H	Ar-H (H3)
~6.50	d	1H	Ar-H (H6)
~3.70	s (br)	2H	-NH <sub>2</sub>
~2.15	s	3H	-CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~145.0	C-NH <sub>2</sub> (C1)
~138.0	C-I (C4)
~132.0	Ar-CH (C5)
~130.0	Ar-CH (C3)
~120.0	C-CH <sub>3</sub> (C2)
~115.0	Ar-CH (C6)
~17.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The predicted characteristic absorption bands for **4-Iodo-2-methylaniline** are based on the known spectrum of 4-iodoaniline and typical frequencies for the methyl group.[\[1\]](#)

#### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3400 - 3500	Medium	N-H stretch (asymmetric) of -NH <sub>2</sub>
3300 - 3400	Medium	N-H stretch (symmetric) of -NH <sub>2</sub>
3000 - 3100	Medium-Weak	Aromatic C-H stretch
2850 - 2960	Medium-Weak	Aliphatic C-H stretch (-CH <sub>3</sub> )
1600 - 1650	Strong	N-H bend (scissoring) of -NH <sub>2</sub>
1450 - 1550	Medium-Strong	Aromatic C=C stretch
1250 - 1350	Medium	Aromatic C-N stretch
~800	Strong	C-H out-of-plane bend
500 - 600	Medium-Weak	C-I stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The monoisotopic mass of **4-Iodo-2-methylaniline** is 232.97015 Da.[\[2\]](#)

### Predicted Mass Spectrometry Data

m/z (mass-to-charge ratio)	Ion/Fragment	Notes
233.97743	[M+H] <sup>+</sup>	Protonated molecular ion
232.96960	[M] <sup>+</sup>	Molecular ion
255.95937	[M+Na] <sup>+</sup>	Sodium adduct
217.9	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
106.0	[M-I] <sup>+</sup>	Loss of an iodine radical

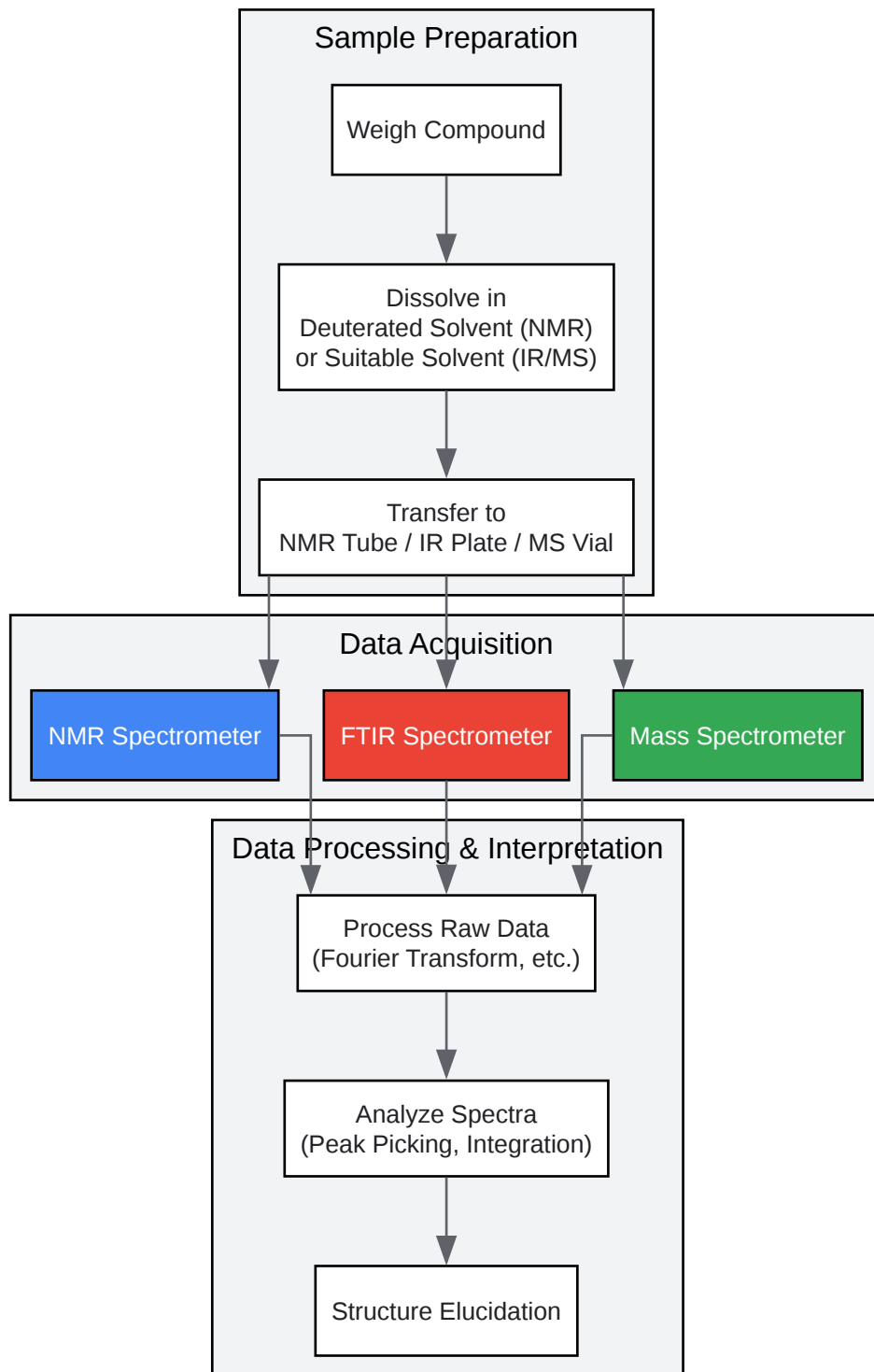
## Experimental Workflows and Protocols

The following diagrams and protocols outline the standard procedures for obtaining the spectroscopic data described above.

### Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **4-Iodo-2-methylaniline** involves sample preparation, data acquisition, and subsequent data processing and interpretation.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

## Experimental Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Accurately weigh 5-10 mg of **4-Iodo-2-methylaniline** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard.
  - Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans.
- Data Processing: Apply a Fourier transform to the raw data, followed by phase and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and identify the chemical shifts in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra relative to TMS.

### 2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **4-Iodo-2-methylaniline** in a volatile organic solvent like dichloromethane or acetone.[\[3\]](#)
- Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[\[3\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[3\]](#)
- Data Acquisition:
  - Place the salt plate in the sample holder of the FTIR spectrometer.
  - Record a background spectrum of the empty sample holder or a clean salt plate.
  - Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Processing: Identify the wavenumbers of the major absorption peaks and assign them to the corresponding functional groups.

### 3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation:
  - Prepare a dilute solution of **4-Iodo-2-methylaniline** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
  - Further dilute this stock solution to a final concentration suitable for the instrument (e.g., 1-10  $\mu\text{g/mL}$ ).
- Data Acquisition:

- Introduce the sample into the ion source. For a volatile compound like this, GC introduction is common.
- Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard method that causes fragmentation, providing structural information.
- The mass analyzer separates the resulting ions based on their mass-to-charge ( $m/z$ ) ratio.
- The detector records the abundance of each ion.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ( $M^+$ ) and the major fragment ions. The fragmentation pattern can then be used to confirm the structure of the compound.

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